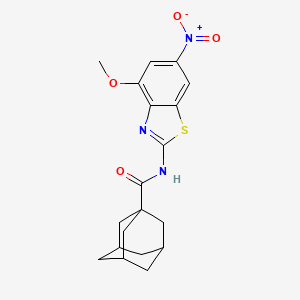

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide: is a complex organic compound that combines the structural features of benzothiazole and adamantane Benzothiazole is a heterocyclic compound containing both sulfur and nitrogen atoms, while adamantane is a polycyclic hydrocarbon known for its stability and rigidity

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide typically involves multiple steps. One common route starts with the preparation of 4-methoxy-6-nitro-1,3-benzothiazol-2-amine. This intermediate can be synthesized by nitration of 4-methoxy-1,3-benzothiazole, followed by amination. The next step involves the coupling of this intermediate with adamantane-1-carboxylic acid chloride under appropriate conditions to form the desired carboxamide .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The nitro group in the benzothiazole ring can undergo reduction to form an amino group under appropriate conditions.

Reduction: The nitro group can be reduced using reagents such as hydrogen gas in the presence of a catalyst or using chemical reducing agents like tin(II) chloride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Reduction: Formation of 4-amino-6-nitro-1,3-benzothiazole.

Substitution: Formation of various substituted benzothiazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Materials Science: Its rigid adamantane core makes it suitable for use in the design of novel materials with unique mechanical properties.

Biology and Medicine:

Antimicrobial Agents: Derivatives of benzothiazole have shown antimicrobial activity, and this compound could be explored for similar applications.

Industry:

Polymer Additives: The compound can be used as an additive in polymers to enhance their thermal stability and mechanical strength.

Fluorescent Probes: Its benzothiazole moiety can be utilized in the design of fluorescent probes for biological imaging.

Mecanismo De Acción

The mechanism of action of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The benzothiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the adamantane moiety provides rigidity and enhances binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparación Con Compuestos Similares

- 4-methoxy-6-nitro-1,3-benzothiazol-2-amine

- N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide

- Adamantane-1-carboxylic acid

Comparison:

- 4-methoxy-6-nitro-1,3-benzothiazol-2-amine lacks the adamantane moiety, making it less rigid and potentially less stable.

- N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide has a similar benzothiazole structure but lacks the nitro group, which may affect its reactivity and biological activity.

- Adamantane-1-carboxylic acid is simpler and lacks the benzothiazole ring, making it less versatile in terms of chemical reactivity and potential applications .

Actividad Biológica

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique structure combining an adamantane core with a benzothiazole moiety, which is known for its diverse biological activities. The presence of the methoxy and nitro groups enhances the compound's solubility and reactivity.

Molecular Formula: C15H16N3O4S

Molecular Weight: 332.37 g/mol

Research indicates that this compound exhibits various biological activities through several mechanisms:

- Enzyme Inhibition: The compound has shown inhibitory effects on specific enzymes, including glutathione S-transferase (GST), which is involved in detoxification processes in cells. GST inhibition can lead to increased oxidative stress and apoptosis in cancer cells .

- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, potentially affecting bacterial growth by targeting essential metabolic pathways .

- Antitumor Effects: In vitro studies have demonstrated that the compound can induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent .

Biological Activity Data

Case Study 1: Antitumor Activity

In a study examining the effects of this compound on 143b osteosarcoma cells, researchers observed significant cell death at higher concentrations. The compound was found to arrest the cell cycle at the G2 phase and induce apoptosis in a dose-dependent manner. The study concluded that this compound could be a promising candidate for further development as an anticancer therapeutic .

Case Study 2: Enzyme Interaction

Another study focused on the interaction of this compound with glutathione S-transferase (GST). The results indicated that it effectively inhibited GST activity, leading to increased levels of reactive oxygen species (ROS) within the cells. This mechanism suggests potential applications in cancer therapy by exploiting the vulnerability of cancer cells to oxidative stress .

Propiedades

IUPAC Name |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-26-14-5-13(22(24)25)6-15-16(14)20-18(27-15)21-17(23)19-7-10-2-11(8-19)4-12(3-10)9-19/h5-6,10-12H,2-4,7-9H2,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNSWSCKYLXXQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.